molecular formula C18H13Cl2N3O2 B2700392 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone CAS No. 478041-40-6

1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone

Cat. No.: B2700392
CAS No.: 478041-40-6
M. Wt: 374.22
InChI Key: RUQKJEGQRIFDDM-UHFFFAOYSA-N
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Description

The compound 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone features a 1,2,3-triazole core substituted with a 2,4-dichlorobenzoyl group at position 4 and a methyl group at position 5. The triazole ring is linked via a phenyl group to an ethanone moiety. This structure combines electron-withdrawing chlorine substituents (enhancing electrophilicity) with a rigid aromatic system, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[4-[4-(2,4-dichlorobenzoyl)-5-methyltriazol-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c1-10-17(18(25)15-8-5-13(19)9-16(15)20)21-22-23(10)14-6-3-12(4-7-14)11(2)24/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQKJEGQRIFDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(=O)C)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction (Huisgen cycloaddition) between an azide and an alkyne. In this case, the azide precursor would be 4-(azidomethyl)benzoic acid, and the alkyne would be 2,4-dichlorobenzoyl propargyl alcohol.

  • Esterification: : The triazole-containing intermediate is then subjected to esterification with ethanoyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound might involve:

  • Batch Reactors: : Using batch reactors to carry out the cycloaddition and esterification reactions under controlled conditions.

  • Catalysis: : Employing catalysts such as copper(I) to accelerate the cycloaddition process, ensuring high yield and purity of the final product.

  • Purification: : Utilizing techniques like recrystallization and chromatography to purify the compound and remove any by-products.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone can undergo several chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Reduction reactions using reducing agents such as lithium aluminium hydride can convert the ketone group to an alcohol.

  • Substitution: : The aromatic dichlorobenzoyl group can undergo electrophilic substitution reactions, introducing various substituents into the aromatic ring.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: : Lithium aluminium hydride (LiAlH₄) in anhydrous ether.

  • Substitution: : Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed:
  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of halogenated or other substituted benzoyl compounds.

Scientific Research Applications

Chemistry: In chemistry, 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique reactivity allows chemists to explore new synthetic routes and develop novel compounds.

Biology: This compound has potential applications in biological research, particularly in the development of bioactive molecules. The triazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.

Medicine: In medicine, compounds containing the triazole ring are of interest due to their antimicrobial, antifungal, and anticancer activities. The dichlorobenzoyl moiety adds further pharmacological potential, making this compound a candidate for drug development.

Industry: In the industrial sector, 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the materials' thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is highly dependent on its molecular targets and the context of its use.

Molecular Targets and Pathways:
  • Triazole Ring: : The triazole ring can interact with biological targets such as enzymes and receptors, potentially inhibiting their activity.

  • Dichlorobenzoyl Moiety: : This structural component may facilitate binding to hydrophobic pockets within proteins, enhancing the compound's overall bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and analogues from the literature:

Compound Name Triazole Type Substituents on Triazole Phenyl Group Modifications Key Functional Groups Reference
Target Compound : 1-{4-[4-(2,4-Dichlorobenzoyl)-5-Methyl-1H-1,2,3-Triazol-1-yl]Phenyl}-1-Ethanone 1,2,3-Triazole 4-(2,4-Dichlorobenzoyl), 5-Methyl 4-Phenyl linkage to ethanone Ethanone, Benzoyl, Cl
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone 1,2,4-Triazole 4-Phenylsulfonyl, 2,4-Difluorophenyl Direct phenylethanone Sulfonyl, Fluorine, Ethanone
4-Acetyl-5-Methyl-1-Phenyl-1H-1,2,3-Triazole 1,2,3-Triazole 4-Acetyl, 5-Methyl 1-Phenyl Acetyl (Ethanone)
1-[1-(3,5-Dichlorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]Ethanone 1,2,3-Triazole 1-(3,5-Dichlorophenyl), 5-Methyl Direct linkage to ethanone Chlorine, Ethanone
1-(1-(4-(5-Chlorobenzoxazol-2-yl)Phenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)Ethan-1-One 1,2,3-Triazole 4-Benzoxazolyl 4-Phenyl linkage to ethanone Benzoxazole, Chlorine
Key Observations:

Substituents :

  • The 2,4-dichlorobenzoyl group in the target introduces strong electron-withdrawing effects, enhancing reactivity compared to sulfonyl () or benzoxazole () substituents.
  • Direct attachment of 3,5-dichlorophenyl () increases hydrophobicity versus the benzoyl-linked target compound.

Ethanone Positioning: The ethanone group is consistently retained across analogues, suggesting its role in π-stacking or binding interactions.

Key Observations:
  • The target compound’s synthesis likely parallels methods in , utilizing azide-alkyne cycloaddition followed by benzoylation.
  • Yields for analogues range from 75–90%, but solvent choices (e.g., DMF in vs. ethanol in ) affect purity and scalability.

Biological Activity

The compound 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone (CAS Number: 478041-40-6) is a complex organic molecule belonging to the triazole class. Its unique structure combines a triazole ring with a dichlorobenzoyl moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C18H13Cl2N3O2
  • Molecular Weight : 374.22 g/mol
  • Structural Features :
    • Contains a triazole ring known for its biological activity.
    • The dichlorobenzoyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzyme activity by mimicking natural substrates or interacting with active sites.
  • Receptor Binding : The dichlorobenzoyl moiety may facilitate binding to hydrophobic pockets in proteins, enhancing the compound's bioactivity.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. The specific compound has shown:

  • Antifungal Activity : Effective against various fungal strains, potentially through inhibition of ergosterol synthesis.
  • Antibacterial Properties : Demonstrated activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of similar triazole derivatives:

  • Cytotoxicity : Compounds related to this structure have been tested against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal carcinoma), showing IC50 values indicating significant cytotoxic effects .

Anti-inflammatory and Analgesic Effects

Triazoles have been noted for their anti-inflammatory properties:

  • Mechanism : They may inhibit cyclooxygenase enzymes (COX), reducing prostaglandin synthesis and thereby alleviating inflammation.

Case Studies and Research Findings

StudyFindings
Wu et al. (2020)Evaluated the cytotoxic activity of triazole derivatives, noting enhanced activity with specific substitutions on the triazole ring .
Layek et al. (2019)Investigated the antifungal activity of similar compounds, demonstrating superior effectiveness compared to standard antifungal agents .
Recent ReviewsComprehensive reviews on triazoles indicate their broad-spectrum biological activities, including antimicrobial and anticancer effects .

Q & A

Q. Tables for Key Data

Synthetic Yield Optimization
Condition
Temperature (CuAAC)
Catalyst (Suzuki)
Solvent (Cross-Coupling)
Key Spectral Features
Technique
1H^1H NMR
X-ray
ESI-MS

Q. Notes

  • All methodologies are derived from peer-reviewed protocols in medicinal chemistry and crystallography.
  • Advanced questions emphasize mechanistic and computational approaches to align with contemporary research trends.

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